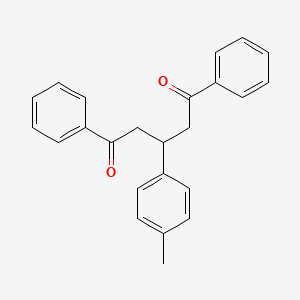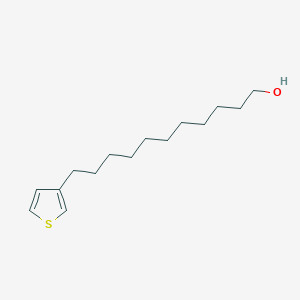![molecular formula C35H56N4O2 B14279612 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 129224-73-3](/img/structure/B14279612.png)
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea group linked to a phenyl ring substituted with decylcarbamoylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decylamine with isocyanate derivatives to form the urea linkage. The phenyl ring is then introduced through a Friedel-Crafts alkylation reaction, where the decylcarbamoylamino group is attached to the benzene ring. The final step involves the coupling of the substituted phenyl ring with the urea derivative under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN₃) for substitution.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Decyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(hexylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Uniqueness
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific decyl substitution, which imparts distinct physicochemical properties. Compared to similar compounds with shorter alkyl chains, it exhibits different solubility, stability, and reactivity profiles. These differences make it suitable for specialized applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
129224-73-3 |
|---|---|
Fórmula molecular |
C35H56N4O2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
1-decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C35H56N4O2/c1-3-5-7-9-11-13-15-17-27-36-34(40)38-32-23-19-30(20-24-32)29-31-21-25-33(26-22-31)39-35(41)37-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-29H2,1-2H3,(H2,36,38,40)(H2,37,39,41) |
Clave InChI |
DJIRZXDDBPAAIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
